(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(indolizin-2-yl)methanone
Description
Properties
IUPAC Name |
[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-indolizin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-22(2)17-10-20-11-18(21-17)26-16-6-8-24(13-16)19(25)14-9-15-5-3-4-7-23(15)12-14/h3-5,7,9-12,16H,6,8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMKBLAKBDDPQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CN4C=CC=CC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(indolizin-2-yl)methanone typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrazine and indolizine intermediates, followed by their coupling through a pyrrolidine linker.
Preparation of Pyrazine Intermediate: The pyrazine intermediate can be synthesized by reacting 2-chloropyrazine with dimethylamine under basic conditions.
Preparation of Indolizine Intermediate: The indolizine moiety can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-alkynylpyridine.
Coupling Reaction: The final step involves coupling the pyrazine and indolizine intermediates using a pyrrolidine linker. This can be achieved through nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indolizine moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the pyrazine ring, potentially converting it to a dihydropyrazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazine and pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with specific molecular targets could make it useful in treating diseases such as cancer, infections, and neurological disorders.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its unique structure may also make it useful in the design of sensors or other advanced technologies.
Mechanism of Action
The mechanism of action of (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(indolizin-2-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Pyrazolo-Pyrimidine Derivatives ()
Compounds 5b , 5c , and 6a–c from share heterocyclic cores (pyrazolo[1,5-c]pyrimidine) and indolin-2-one moieties. Key differences from the target compound include:
- Core structure : Pyrazolo-pyrimidine vs. pyrazine-pyrrolidine-indolizine.
- Functional groups: Iodo/nitro substituents in 5b/5c vs. dimethylamino in the target.
- Synthetic yields : High yields (97–98%) for 5b/5c suggest robust synthetic routes, which could inform optimization for the target compound.
Relevance: The pyrazine and pyrimidine rings in both systems may engage in π-π stacking or hydrogen bonding, but the target compound’s indolizine methanone offers distinct electronic properties compared to indolin-2-one.
Piroxicam Analogs as HIV Integrase Inhibitors ()
highlights piroxicam analogs (e.g., 13d , 13l , 13m ) with EC50 values of 20–25 µM against HIV integrase (IN). Structural parallels with the target compound include:
- Methanone linkage: Both classes utilize a ketone bridge, which may stabilize binding conformations.
- Heterocyclic systems : Indolizine vs. piroxicam’s benzothiazine scaffold.
- Bioactivity : The target compound’s pyrazine and indolizine groups could mimic raltegravir’s binding mode (as suggested by docking in ), but experimental validation is needed.
Piperidine/Pyrrolidine-Linked Heterocycles ()
Compounds in and (e.g., 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(pyrazin-2-yl)ethanone) share:
- Pyrrolidine/piperidine linkers : Similar flexibility and stereochemical complexity.
- Heteroaromatic substituents : Imidazo-pyrrolo-pyrazine vs. indolizine in the target compound.
- Molecular weight : ’s analog has a molecular weight of 366.4 g/mol, nearly identical to the target compound (~366.42 g/mol), suggesting comparable pharmacokinetic profiles.
Divergence: The indolizine methanone in the target compound may exhibit different electronic properties compared to imidazo[1,2-a]pyridine, influencing target affinity.
Pyrazine-Containing Scaffolds ()
lists 6-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one , highlighting pyrazine’s versatility in heterocyclic hybrids. Comparisons include:
- Role of pyrazine: Both compounds use pyrazine as a hydrogen-bond acceptor, but the dimethylamino group in the target compound may enhance solubility and membrane permeability.
- Oxadiazole vs. pyrrolidine : The rigid oxadiazole in contrasts with the flexible pyrrolidine linker in the target compound, affecting conformational dynamics.
Biological Activity
The compound (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(indolizin-2-yl)methanone is a complex organic molecule characterized by its diverse structural framework, which includes a pyrrolidine ring, a dimethylamino-substituted pyrazine, and an indolizin moiety. This unique combination suggests potential biological activities that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 351.4 g/mol. The structure can be represented as follows:
This structure features multiple functional groups that may enhance its interaction with various biological targets, including enzymes and receptors.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, which share structural similarities with the compound . For instance, pyrazole-containing drugs like celecoxib have demonstrated significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluating the antiproliferative effects of similar compounds on human cancer cell lines reported IC₅₀ values (the concentration required to inhibit cell growth by 50%) that indicate potent activity. For example:
- HeLa Cells : IC₅₀ values were reported at approximately 226 µg/mL for related compounds, suggesting potential efficacy against cervical cancer cells.
- A549 Cells : Similar compounds exhibited IC₅₀ values around 242.52 µg/mL against lung carcinoma cells .
Antimicrobial Activity
The antimicrobial properties of compounds containing pyrazine and pyrrolidine moieties have been documented extensively. These compounds often exhibit activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A related study assessed the antibacterial activity of methanolic extracts containing similar structures against pathogenic microorganisms:
- E. coli : Minimum Inhibitory Concentration (MIC) values were found to be as low as 62.5 µg/mL.
- Staphylococcus aureus : Compounds demonstrated moderate activity with MIC values around 78.12 µg/mL, particularly against methicillin-resistant strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationships of such compounds is crucial for optimizing their biological efficacy. The presence of specific functional groups, such as the dimethylamino group on the pyrazine ring and the methanone linkage, appears to enhance their interaction with biological targets.
| Structural Feature | Biological Activity |
|---|---|
| Dimethylamino Group | Enhances solubility and bioavailability |
| Pyrazine Ring | Exhibits antimicrobial activity |
| Pyrrolidine Ring | Contributes to receptor binding affinity |
| Indolizin Moiety | Potential anticancer properties |
The mechanism by which this compound exerts its biological effects likely involves modulation of specific molecular targets. These targets may include:
- Enzymes : Inhibition or activation leading to altered metabolic pathways.
- Receptors : Binding affinity influencing signaling pathways associated with cell proliferation or apoptosis.
Q & A
Q. Characterization :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity.
- HPLC : Assesses purity (>95% required for biological assays) .
How can researchers resolve contradictory bioactivity data for this compound across different studies?
Advanced Research Focus : Data validation and experimental design.
Methodological Answer :
Contradictions may arise from:
- Variability in assay conditions (e.g., cell lines, incubation times).
- Compound stability : Degradation in storage or under assay conditions.
Q. Resolution strategies :
- Replicate experiments with standardized protocols (e.g., fixed pH, temperature) .
- Stability studies : Use LC-MS to monitor compound integrity over time .
- Dose-response curves : Confirm activity thresholds across multiple replicates .
What reaction conditions optimize the yield of the methanone bridge formation?
Advanced Research Focus : Reaction optimization.
Methodological Answer :
Key factors include:
Q. Yield improvement :
How does the dimethylamino group on the pyrazine ring influence the compound’s electronic properties?
Basic Research Focus : Structure-activity relationships (SAR).
Methodological Answer :
- Electron-donating effect : The dimethylamino group increases electron density on the pyrazine ring, enhancing:
- Hydrogen-bonding capacity : Critical for target binding (e.g., kinase inhibitors) .
- Solubility : Improves aqueous solubility at physiological pH .
- Validation :
- Computational modeling : DFT calculations predict charge distribution .
- UV-Vis spectroscopy : Measures λₘₐₐ changes due to electronic transitions .
What strategies are recommended for stabilizing this compound in long-term storage?
Advanced Research Focus : Stability and storage.
Methodological Answer :
- Lyophilization : Freeze-drying in amber vials under argon prevents hydrolysis .
- Additives : Use 1% trehalose to inhibit aggregation .
- Monitoring :
- DSC (Differential Scanning Calorimetry) : Detects polymorphic transitions .
- Periodic HPLC : Confirms no degradation over 6–12 months .
How can computational modeling predict the compound’s binding affinity to novel targets?
Advanced Research Focus : In silico drug design.
Methodological Answer :
- Molecular docking : Use AutoDock Vina to screen against protein databases (e.g., PDB) .
- MD simulations : GROMACS assesses binding stability over 100-ns trajectories .
- Pharmacophore mapping : Identifies critical interaction sites (e.g., hydrogen bonds with indolizine) .
What analytical methods differentiate stereoisomers during synthesis?
Basic Research Focus : Stereochemical analysis.
Methodological Answer :
- Chiral HPLC : Separates enantiomers using cellulose-based columns .
- Circular Dichroism (CD) : Confirms absolute configuration .
- X-ray crystallography : Resolves crystal packing and stereochemistry (e.g., CCDC deposition) .
How do researchers validate the compound’s metabolic stability in preclinical models?
Advanced Research Focus : ADME profiling.
Methodological Answer :
- In vitro assays :
- Liver microsomes : Monitor CYP450-mediated degradation .
- Plasma stability tests : Assess esterase susceptibility .
- In vivo : Radiolabeled compound tracked via LC-MS/MS in rodent plasma .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
